molecular formula C12H9N3O B14031610 1h-Benzimidazol-2-Yl(1h-Pyrrol-2-Yl)methanone

1h-Benzimidazol-2-Yl(1h-Pyrrol-2-Yl)methanone

Cat. No.: B14031610
M. Wt: 211.22 g/mol
InChI Key: WKGKIJSPPFRZEQ-UHFFFAOYSA-N
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Description

(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE is a heterocyclic compound that features both benzimidazole and pyrrole moieties. These structures are known for their significant biological and chemical properties. Benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings, while pyrrole is a five-membered nitrogen-containing ring. The combination of these two moieties in a single molecule can lead to unique chemical and biological activities.

Preparation Methods

One common method involves the use of polyphosphoric acid as a cyclodehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole and pyrrole rings. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE include:

The uniqueness of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE lies in its combined benzimidazole and pyrrole moieties, which provide a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1H-benzimidazol-2-yl(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C12H9N3O/c16-11(10-6-3-7-13-10)12-14-8-4-1-2-5-9(8)15-12/h1-7,13H,(H,14,15)

InChI Key

WKGKIJSPPFRZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=CN3

Origin of Product

United States

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